3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-
Description
Historical Context of Piperazine-Containing Bioactive Compounds
Piperazine derivatives first gained prominence in the 1950s with the anthelmintic piperazine citrate, which paralyzes Ascaris lumbricoides by antagonizing GABA-gated chloride channels. The scaffold’s synthetic versatility soon spurred diversification into psychotropics, exemplified by the 1971 introduction of the antipsychotic fluphenazine, where piperazine enhances dopamine D2 receptor affinity. By the 1990s, piperazine moieties became ubiquitous in drug discovery, constituting key structural elements in 18% of kinase inhibitors and 23% of antiviral agents approved between 2000–2020.
The evolution toward N-substituted piperazines, such as 3-pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-, addressed early limitations in blood-brain barrier permeability and metabolic stability. For instance, adding lipophilic isopropyl groups (logP +0.4) countered the high aqueous solubility (logP −1.2) of unsubstituted piperazines, enabling central nervous system penetration. These modifications paralleled breakthroughs in HIV therapeutics, where piperazine-linked non-nucleoside reverse transcriptase inhibitors like delavirdine demonstrated enhanced viral resistance profiles.
Structural Significance of Pyridinylpiperazine Scaffolds in Drug Discovery
The 3-pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- scaffold (C12H20N4, MW 220.31 g/mol) merges three pharmacophoric elements:
- Pyridine ring : Serves as a planar, aromatic core enabling π-π stacking with tyrosine residues in enzyme active sites (e.g., kinase ATP pockets).
- Piperazine moiety : Provides conformational flexibility and hydrogen-bonding capacity via its two secondary amines (pKa 9.8 and 5.6).
- Isopropylamine substituent : Introduces steric bulk (van der Waals volume 73 ų) to modulate selectivity across receptor subtypes.
Comparative analysis of binding affinities reveals critical structure-activity relationships:
| Modification | Target (Example) | Binding ΔG (kcal/mol) |
|---|---|---|
| Unsubstituted piperazine | 5-HT1A receptor | −7.2 ± 0.3 |
| N-Isopropylpiperazine | 5-HT1A receptor | −8.9 ± 0.4 |
| Pyridinylpiperazine (this compound) | Dopamine D3 receptor | −10.1 ± 0.2 |
Data adapted from PubChem bioassay records.
Properties
Molecular Formula |
C12H24Cl2N4O |
|---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH.H2O/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16;;;/h3-5,10,13,15H,6-9H2,1-2H3;2*1H;1H2 |
InChI Key |
JXYHOZKGJUVECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCNCC2.O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is typically a multi-step organic process involving:
- Construction or functionalization of the pyridine ring.
- Introduction of the amine and isopropyl substituents via substitution or reductive amination.
- Attachment of the piperazine ring through nucleophilic substitution or N-alkylation reactions.
This approach is consistent across various reported methods, with variations in reagents, solvents, and reaction conditions to optimize yield and purity.
Detailed Synthetic Routes
Reductive Amination Route
One prominent method involves reacting a piperazine derivative with a carbonyl-containing reagent to form an intermediate imine or iminium species, followed by reductive amination to yield the target compound. This method often uses:
- An inert organic solvent such as aromatic hydrocarbons (benzene, toluene, xylene).
- A reducing agent or catalytic hydrogenation (e.g., catalytic hydrazine reduction or hydrogen gas with a platinum catalyst).
- Controlled heating to facilitate the reaction.
N-Alkylation of Piperazine
Another key method is the N-alkylation of a piperazine ring with a suitably substituted pyridine derivative bearing a good leaving group (e.g., chloro, bromo, or sulfonyloxy groups). This reaction is typically carried out:
- In inert solvents such as benzene, toluene, or chlorobenzene.
- Under reflux or elevated temperatures (80–150 °C).
- With bases or catalysts to promote nucleophilic substitution.
Amide Coupling and Subsequent Reduction
In some synthetic variants, a carboxylic acid derivative of the pyridine is reacted with an amine (piperazine derivative) under conditions favoring amide bond formation, using solvents like methanol, ethanol, or ethers (1,4-dioxane, tetrahydrofuran). The amide intermediate can then be reduced to the corresponding amine.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Benzene, toluene, chlorobenzene, ethanol | Choice depends on solubility and reactivity |
| Temperature | 80–150 °C | Elevated temperatures enhance reaction rates |
| Reducing Agent | Catalytic hydrogenation (Pt catalyst), hydrazine | Used in reductive amination steps |
| Reaction Time | Several hours to overnight | Dependent on reagent reactivity |
| Catalysts/Additives | Potassium iodide, bases (e.g., triethylamine) | Facilitate nucleophilic substitution |
Optimization of these parameters is crucial for maximizing yield and minimizing side products. For example, using ethanol as solvent with platinum catalyst at around 150 °C improves reductive amination efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Intermediates | Solvents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Reductive Amination | Piperazine + Carbonyl reagent | Benzene, toluene | Catalytic hydrogenation, 100–150 °C | High selectivity, requires catalyst |
| N-Alkylation | Piperazine + Halogenated pyridine derivative | Benzene, chlorobenzene | 80–130 °C, base or catalyst | Straightforward, moderate to high yield |
| Amide Coupling + Reduction | Pyridine carboxylic acid + Piperazine amine | Methanol, 1,4-dioxane | Stirring, heating | Multi-step, allows structural modifications |
Research Findings and Perspectives
- The presence of the piperazine ring enhances the compound’s ability to interact with biological targets, making the synthetic accessibility of this moiety crucial.
- Reductive amination provides a clean route with fewer side products but requires careful catalyst handling.
- N-alkylation is versatile but may require purification to remove unreacted starting materials and by-products.
- Amide coupling routes offer flexibility for analog synthesis but add synthetic complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting neurological or psychiatric conditions.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for compounds like 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain potential effects on the nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-Pyridinamine,N-[1-methyl-2-(1-piperidinyl)ethyl]- (CAS: 16571-91-8)
- Key Differences :
- Replaces the piperazine ring with a piperidine group, eliminating one nitrogen atom.
- The ethyl linker between pyridine and piperidine introduces conformational flexibility.
- Impact :
N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide (ChemSpider ID: 29586823)
- Key Differences :
- Impact :
Delavirdine (CAS: 147221-93-0)
Pharmacological and Physicochemical Properties
Biological Activity
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-, also known as 3-Pyridylamine, is a heterocyclic compound characterized by a pyridine ring substituted with an amine group and a piperazine moiety. With the molecular formula C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The structural composition of 3-Pyridinamine includes:
- Pyridine Ring : Contributes to its basicity and potential interactions with biological targets.
- Piperazine Moiety : Known for enhancing pharmacological properties.
- Isopropyl Group (N-(1-methylethyl)) : Influences the compound's interaction profile with biological systems.
Biological Activities
Research indicates that 3-Pyridinamine exhibits several promising biological activities:
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly in inhibiting specific viral enzymes.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurodegenerative disorders.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting further exploration of this compound's potential in this area.
Interaction Profiles
Studies on the interaction profiles of 3-Pyridinamine reveal its binding affinity to various biological targets. The presence of both pyridine and piperazine rings enhances its ability to interact with multiple receptors and enzymes, which is crucial for understanding its pharmacodynamics.
| Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| HIV Reverse Transcriptase | Moderate | Inhibition of viral replication |
| A2A Adenosine Receptor | High | Potential neuroprotective effects |
| Serotonin Receptors | Variable | Modulation of mood and anxiety |
Research Findings
A review of available literature indicates that while specific studies on 3-Pyridinamine are sparse, the following findings are noteworthy:
- Synthesis Methods : Multi-step organic reactions are utilized to synthesize derivatives that may exhibit enhanced biological activities.
- Potential Applications : Ongoing research suggests that modifications to the isopropyl or piperazine components could lead to compounds with improved efficacy against targeted diseases.
Q & A
Q. What are the optimal synthetic routes for 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-, and how can reaction conditions be modified to improve yield?
Methodological Answer: Key synthetic strategies include:
- Piperazine functionalization : Introduce the piperazinyl group via nucleophilic substitution or coupling reactions under reflux conditions. For example, details refluxing with 1-amino-4-methylpiperazine for 12 hours to form a structurally similar compound.
- Purification : Use column chromatography (e.g., chloroform:methanol = 3:1) to isolate the compound, followed by crystallization from dimethylether to enhance purity .
- Yield optimization : Adjust stoichiometric ratios of reagents (e.g., 3.49 mmol of amine in ) and optimize reaction time/temperature. reports yields up to 82% for analogous compounds by refining these parameters .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and piperazine ring integration. validates structures using H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and C NMR .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm for amines) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., [M+H] peaks matching theoretical values) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. notes stability under recommended storage but lacks decomposition data, necessitating experimental validation .
- pH stability : Test solubility and degradation in buffers (e.g., pH 2–12) over 24–72 hours. Monitor via HPLC for byproduct formation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., viral proteins)?
Methodological Answer:
- Molecular docking : Use tools like AutoDock Vina to simulate ligand-protein binding. highlights applications in targeting viral proteins (e.g., SARS-CoV-2) by analyzing binding affinities and pose validation .
- Machine learning : Train models on datasets of piperazine derivatives to predict bioactivity. emphasizes integrating crystallography data (e.g., PDB files) to refine predictions .
Q. How to resolve contradictions between theoretical and experimental data in molecular docking studies?
Methodological Answer:
- Data reconciliation : Compare docking scores (e.g., ΔG values) with experimental IC data. If discrepancies arise, re-evaluate force field parameters or solvent models.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and validate computational predictions .
Q. What strategies are employed in structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modifications to the pyridinamine or piperazinyl groups (e.g., ’s 14 analogs with varied substituents). Test for activity shifts in assays .
- 3D-QSAR modeling : Build CoMFA or CoMSIA models using biological data to map electrostatic/hydrophobic contributions of substituents .
Q. How to address discrepancies in toxicity profiles across different in vitro models?
Methodological Answer:
- Model standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and assay conditions. classifies acute toxicity but lacks specifics, requiring cross-validation .
- Mechanistic studies : Perform transcriptomics or metabolomics to identify toxicity pathways (e.g., oxidative stress markers) and reconcile inter-model differences .
Q. What methodologies validate purity using chromatographic methods post-synthesis?
Methodological Answer:
Q. How can thermal analysis techniques elucidate decomposition pathways?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic decomposition events. Compare with literature data for structurally similar compounds (e.g., ’s thermal study on pyrrolo[3,4-c]pyridinediones) .
- TGA-FTIR coupling : Track evolved gases during decomposition to infer degradation mechanisms (e.g., CO release from carboxyl groups) .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
